D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone
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Overview
Description
D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone is a complex organic compound with the molecular formula C8H12O5 This compound is a derivative of D-ribonic acid and features a gamma-lactone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone typically involves multiple steps. Initially, 2,3-chain end hydroxymethyl-D-ribonic acid is reacted with isopropanol to yield 2,3-O-isopropylen-2-C-methyl-D-ribonic acid . This intermediate product then undergoes esterification under acid catalysis to form the desired gamma-lactone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-O-Isopropylidene-D-ribonic gamma-lactone: A closely related compound with similar structural features.
D-Ribonic acid derivatives: Other derivatives of D-ribonic acid with varying functional groups and properties.
Uniqueness
D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone is unique due to its specific combination of functional groups and the presence of the gamma-lactone ring
Properties
Molecular Formula |
C27H26O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C27H26O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-24H,18H2,1-2H3/t22-,23-,24-/m1/s1 |
InChI Key |
CPUVTZVBZCRUQF-WXFUMESZSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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